

Technical Guide: 2,2-Dimethylbutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2,2-Dimethylbutane-1-sulfonamide	
Cat. No.:	B1422896	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2,2-Dimethylbutane-1- sulfonamide**, including its chemical properties, a plausible synthetic protocol, and a review of the general biological context for sulfonamide compounds.

Chemical and Physical Data

2,2-Dimethylbutane-1-sulfonamide is a versatile small molecule scaffold.[1] Key quantitative data for this compound are summarized in the table below.

Property	Value	Source
CAS Number	1566355-58-5	[1]
Molecular Formula	C6H15NO2S	[1]
Molecular Weight	165.26 g/mol	[1]
Purity	Min. 95%	[1]

Experimental Protocols

While specific experimental literature for the synthesis of **2,2-Dimethylbutane-1-sulfonamide** is not readily available, a standard and widely applicable method for the synthesis of primary sulfonamides involves the reaction of a corresponding sulfonyl chloride with ammonia.

Plausible Synthesis of 2,2-Dimethylbutane-1-sulfonamide:

Objective: To synthesize **2,2-Dimethylbutane-1-sulfonamide** from 2,2-Dimethylbutane-1-sulfonyl chloride.

Materials:

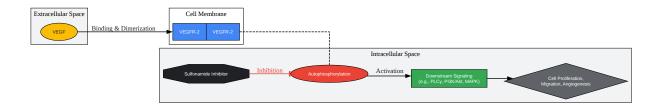
- 2,2-Dimethylbutane-1-sulfonyl chloride (CAS: 1565731-73-8)[2]
- Ammonia (aqueous solution or gas)
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Sodium bicarbonate (aqueous solution)
- Brine
- · Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-Dimethylbutane-1-sulfonyl chloride in an anhydrous aprotic solvent. Cool the solution in an ice bath (0°C).
- Ammonolysis: Slowly bubble ammonia gas through the cooled solution or add a
 concentrated aqueous solution of ammonia dropwise with vigorous stirring. The reaction is
 exothermic and should be carefully controlled to maintain the temperature below 10°C.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
- Workup: Once the reaction is complete, quench the reaction mixture by adding deionized water. Transfer the mixture to a separatory funnel.

- Extraction: Extract the aqueous layer with the organic solvent used for the reaction (e.g., Dichloromethane). Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with a saturated aqueous solution
 of sodium bicarbonate and then with brine to remove any unreacted starting material and
 acidic byproducts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,2-Dimethylbutane-1-sulfonamide.
- Purification: The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.

Biological Context and Signaling Pathways


The sulfonamide functional group is a key feature in a wide range of pharmacologically active compounds.[3] Sulfonamides are known to exhibit a diverse array of biological activities, including antibacterial, anti-inflammatory, diuretic, and anticancer properties.[3][4][5]

General Mechanism of Action for Anticancer Sulfonamides:

Certain sulfonamide derivatives have been developed as inhibitors of key signaling pathways involved in cancer progression, such as angiogenesis. One of the primary targets in anti-angiogenic therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with essential nutrients.[6]

The diagram below illustrates a generalized signaling pathway of VEGFR-2 and the point of inhibition by certain sulfonamide-based drugs.

Click to download full resolution via product page

Caption: Generalized VEGFR-2 signaling pathway and point of inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. 2,2-Dimethylbutane-1-sulfonyl chloride | 1565731-73-8 | QMC73173 [biosynth.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2,2-Dimethylbutane-1-sulfonamide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1422896#cas-number-for-2-2-dimethylbutane-1-sulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com